molecular formula C16H26N4O2 B11601195 Acetamide, N-[3-(3-dimethylaminopropylamino)propyl]-2-hydroxyimino-2-phenyl-

Acetamide, N-[3-(3-dimethylaminopropylamino)propyl]-2-hydroxyimino-2-phenyl-

Cat. No.: B11601195
M. Wt: 306.40 g/mol
InChI Key: VZSFFUYSIDEDKS-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-(3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylacetamide backbone, a hydroxyimino group, and a dimethylamino propyl chain. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(3-{[3-(DIMETHYLAMINO)PROPYL]AMINO}PROPYL)-2-(N-HYDROXYIMINO)-2-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the phenylacetamide backbone. This is followed by the introduction of the hydroxyimino group and the dimethylamino propyl chain. Common reagents used in these reactions include phen

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

(2Z)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyimino-2-phenylacetamide

InChI

InChI=1S/C16H26N4O2/c1-20(2)13-7-11-17-10-6-12-18-16(21)15(19-22)14-8-4-3-5-9-14/h3-5,8-9,17,22H,6-7,10-13H2,1-2H3,(H,18,21)/b19-15-

InChI Key

VZSFFUYSIDEDKS-CYVLTUHYSA-N

Isomeric SMILES

CN(C)CCCNCCCNC(=O)/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CN(C)CCCNCCCNC(=O)C(=NO)C1=CC=CC=C1

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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